![molecular formula C20H18N4O2 B2495135 1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900264-91-7](/img/structure/B2495135.png)
1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and methylation processes. For example, Ukrainets et al. (2015) described the methylation of position 8 in the pyridine moiety of a similar molecule as a method to optimize its biological properties, suggesting that similar strategies could be applied to synthesize the subject molecule. Shaabani et al. (2009) detailed a one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine derivatives, indicating a potential route for synthesizing complex structures efficiently (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research efforts have led to the synthesis of novel heterocyclic compounds derived from pyrimidine and pyridine analogs, demonstrating significant biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel compounds derived from visnaginone and khellinone showed inhibitory activities on cyclooxygenase enzymes, along with analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings underscore the potential of such compounds in developing new therapeutic agents.
Antimicrobial Properties
Another area of research has highlighted the antimicrobial potential of pyrimidine derivatives. Specifically, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has shown promising activity against a range of bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, surpassing standard drugs in some cases (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).
Cytotoxic Activity
The cytotoxic activity of pyrimidine derivatives has also been explored, with some compounds showing significant effects against cancer cells. Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives revealed notable cytotoxic activities, leading to growth delays in colon 38 tumors in mice (X Bu, L W Deady, G J Finlay, B C Baguley, W A Denny, 2001). These studies provide a basis for the development of new anticancer agents.
Modification for Enhanced Biological Properties
Further research has focused on chemical modifications to optimize biological properties. For example, methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been investigated as a means to enhance analgesic properties, demonstrating increased activity for certain derivatives (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Safety And Hazards
Specific safety and hazard information for this compound isn’t available in the sources I found.
Direcciones Futuras
The future directions for this compound aren’t specified in the sources I found. However, similar compounds have been studied for their potential in medical applications3.
Please note that this is a high-level analysis based on the information available. For a more detailed analysis, you may want to consult a specialist or conduct further research.
Propiedades
IUPAC Name |
6-benzyl-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-6-10-23-17(13)22-18-15(20(23)26)11-16(19(25)21-2)24(18)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUFXQHZUOEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

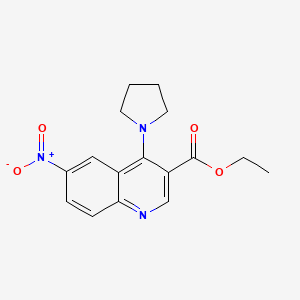
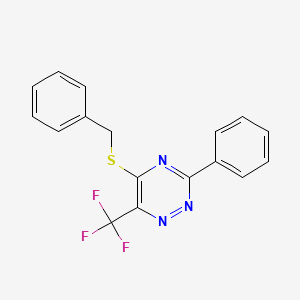
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
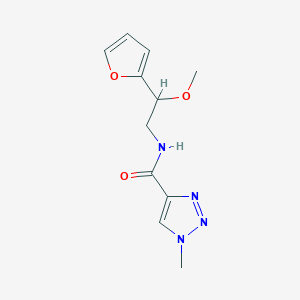

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
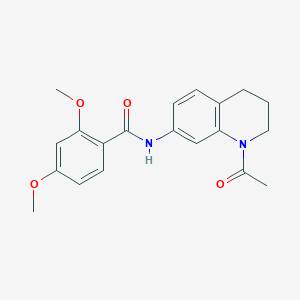
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
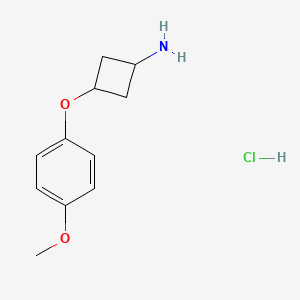
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)